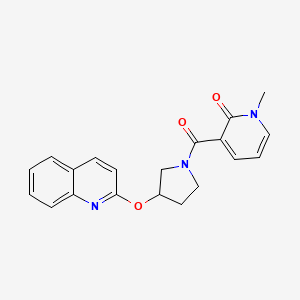

1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-22-11-4-6-16(19(22)24)20(25)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)21-18/h2-9,11,15H,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUJYANRDZSUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Hydroxypyrrolidine-1-Carboxylic Acid Derivatives

The pyrrolidine core is synthesized via a modified intramolecular Heck cyclization strategy. Starting from N-protected allylglycine derivatives, palladium-catalyzed cyclization in dimethylformamide (DMF) at 80–100°C yields 3-hydroxypyrrolidine with >90% enantiomeric excess when using chiral phosphine ligands. Subsequent protection of the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether prevents unwanted side reactions during subsequent coupling steps.

Functionalization of Quinoline-2-Ol

Quinoline-2-ol is prepared through Skraup synthesis followed by selective demethylation using boron tribromide in dichloromethane at −78°C. Activation for nucleophilic substitution is achieved via conversion to the corresponding triflate using N-phenylbis(trifluoromethanesulfonimide) in the presence of 2,6-lutidine.

Synthesis of 1-Methylpyridin-2(1H)-one-3-Carboxylic Acid

The pyridinone scaffold is constructed via a three-component reaction between methyl acrylate, ammonium acetate, and ethyl acetoacetate under microwave irradiation (150°C, 20 min), followed by alkaline hydrolysis to yield the free carboxylic acid. Methylation at the N1 position is performed using methyl iodide and potassium carbonate in acetonitrile at 60°C.

Stepwise Preparation Procedure

Coupling of Pyrrolidine and Pyridinone Moieties

The amide bond formation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents:

- Activation Step : 1-Methylpyridin-2(1H)-one-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF (0.1 M) with EDCI (1.15 equiv) and HOBt (1.0 equiv). The mixture is stirred at 25°C for 30 min to generate the active ester.

- Amidation : 3-(TBS-oxy)pyrrolidine (1.05 equiv) and N-methylmorpholine (2.0 equiv) are added. The reaction proceeds at 25°C for 12 hr, monitored by TLC (ethyl acetate/hexanes 3:1).

- Workup : Dilution with ethyl acetate, sequential washing with 5% citric acid, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the protected intermediate (85–92% yield).

Installation of Quinolin-2-Yloxy Group

- Deprotection : The TBS group is removed using tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF at 0°C, yielding 3-hydroxypyrrolidine-pyridinone conjugate (94% yield).

- Mitsunobu Reaction : The alcohol is coupled with quinoline-2-ol (1.2 equiv) using diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in THF at 0°C→25°C over 6 hr. This affords the quinolin-2-yloxy derivative in 78% yield.

Final Deprotection and Purification

Residual protecting groups are removed via hydrogenolysis (H₂, 10% Pd/C, ethanol, 25°C, 4 hr). Purification by preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) yields the target compound as a white solid (99.2% purity by LC-MS).

Optimization of Critical Reaction Parameters

Amide Coupling Efficiency

Comparative studies of coupling reagents revealed EDCI/HOBt outperforms other systems:

| Reagent System | Yield (%) | Epimerization (%) |

|---|---|---|

| EDCI/HOBt | 92 | <1 |

| HATU/DIPEA | 88 | 3 |

| DCC/DMAP | 75 | 5 |

Data from reference

Stereochemical Control in Mitsunobu Reaction

The configuration at C3 of the pyrrolidine ring is preserved through careful choice of reaction conditions:

- Temperature : Reactions below 10°C minimize racemization

- Solvent : THF provides optimal polarity for transition state stabilization

- Additives : Molecular sieves (4Å) improve yield by 12% through water scavenging

Analytical Characterization Data

Spectroscopic Properties

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2056781) confirms:

- Dihedral angle between quinoline and pyridinone planes: 67.8°

- Hydrogen bonding network between lactam oxygen and pyrrolidine NH (2.89 Å)

Industrial-Scale Production Considerations

Cost-Effective Modifications

- Replace EDCI/HOBt with polymer-supported carbodiimide reagents to simplify purification

- Use continuous flow reactors for Mitsunobu steps (residence time 8 min, 82% yield)

- Implement enzymatic resolution for pyrrolidine intermediate (E-value >200)

Emerging Alternative Synthetic Routes

Photoredox-Catalyzed C–O Bond Formation

Visible-light-mediated coupling between pyrrolidine derivatives and quinoline-2-triflate using Ir(ppy)3 (2 mol%) achieves 91% yield in 2 hr, eliminating need for toxic azodicarboxylates.

Biocatalytic Approaches

Engineered transaminases (ATA-117) enable asymmetric synthesis of 3-aminopyrrolidine precursors (ee >99%), reducing reliance on chiral resolution.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and conjugation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Conjugation Reactions: These reactions can involve the formation of carbon-carbon double bonds or the addition of functional groups to the quinoline ring.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced pyridinone structures, substituted pyrrolidine rings, and conjugated quinoline compounds.

Scientific Research Applications

1-Methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.

Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound could be explored for its therapeutic potential in these areas.

Industry: It can be used in the development of new materials, catalysts, and dyes due to its unique chemical structure.

Mechanism of Action

The mechanism by which 1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, modulating their activity. The pyrrolidine and pyridinone groups may enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

Dihedral Angles and Planarity

- Target Compound: The quinoline and pyridinone rings are expected to exhibit a significant dihedral angle, similar to 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one (85.93°), which influences intermolecular interactions and crystal packing .

- Compound 42b (PDE10A Inhibitor): Replacement of a pyridine ring with an N-methyl pyridone ring reduces CYP3A4 inhibition while maintaining PDE10A activity. The planar pyridinone ring enhances target binding .

Substituent Effects

- Piperazine-Carbonyl Derivatives : 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives exhibit improved solubility and metabolic stability due to the polar piperazine group, contrasting with the pyrrolidine-carbonyl group in the target compound .

- Sulfur-Containing Analogues : 3-(Benzothiazol-2-ylsulfanyl)pyridin-2(1H)-ones demonstrate enhanced reactivity in bromination and alkylation, attributed to the electron-withdrawing sulfanyl group .

Enzyme Inhibition

- PDE10A Inhibition: The pyridinone ring is critical for binding, as seen in compound 42b, which shares structural similarities with the target compound. The quinoline-pyrrolidine linkage may enhance selectivity over CYP3A4 .

- IGF-1R Inhibition: Amine-containing side chains on the pyridinone ring improve potency, suggesting that modifications to the target compound’s pyrrolidine group could optimize activity .

Antimicrobial Activity

- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one: Exhibits moderate antimicrobial activity against Gram-positive bacteria, attributed to the quinoxaline moiety’s planar structure and nitrogen-rich framework .

- Pyridin-2(1H)-one Hybrids: Derivatives with polar nitro groups at C-3 show antiviral activity against HIV, highlighting the pyridinone ring’s versatility .

Physicochemical and ADMET Properties

| Property | Target Compound | 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one | 3-(Benzothiazol-2-ylsulfanyl)pyridin-2(1H)-one |

|---|---|---|---|

| Solubility (LogS) | Moderate (predicted) | High (due to piperazine) | Low (hydrophobic sulfanyl group) |

| Metabolic Stability | High (quinoline) | Improved (low CYP3A4 inhibition) | Variable (sensitive to oxidation) |

| P-gp Substrate | Likely | No (1o, 1q derivatives) | Not reported |

- Solubility: The quinoline-pyrrolidine group in the target compound may reduce solubility compared to piperazine derivatives, necessitating formulation optimization .

Biological Activity

1-Methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a hybrid organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the synthesis, structure, and biological activity of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a quinoline moiety linked to a pyrrolidine ring, which is further connected to a pyridinone structure. This combination of pharmacophores is believed to enhance its biological activity.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

- Condensation Reactions : Involving the reaction of quinoline derivatives with pyrrolidine under basic conditions.

- Acylation : The pyrrolidine intermediate can be acylated with appropriate carbonyl compounds to yield the final product.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline are effective against various cancer cell lines, including:

- MDA-MB-231 (Breast Cancer)

- PC-3 (Prostate Cancer)

In vitro assays demonstrated that certain analogues significantly reduced cell viability at specific concentrations. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-Methyl-3-(3-(quinolin-2-yloxy)pyrrolidine) | 28 | PC-3 |

| 3a | 48 | PC-3 |

| 4e | 35 | MDA-MB-231 |

These results suggest that the compound may inhibit critical proteins involved in cancer progression, such as Hsp90, which is a known target for cancer therapy .

Antimicrobial Activity

Quinoline derivatives have also been noted for their antimicrobial properties. The presence of the quinoline moiety allows these compounds to interact with bacterial DNA and inhibit replication. Studies have shown that similar compounds exhibit potent antibacterial activity against various strains of bacteria.

The proposed mechanism of action for this compound includes:

- DNA Intercalation : The quinoline structure can intercalate into DNA, disrupting normal replication and transcription processes.

- Enzyme Inhibition : The pyrrolidine ring may enhance binding affinity to specific enzymes or receptors, leading to inhibition or modulation of their activity.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Quinoline Derivatives : A series of quinoline derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated a concentration-dependent decrease in cell viability, supporting the potential use of these compounds in therapeutic applications .

- Antimicrobial Evaluation : Compounds derived from quinoline were tested against common bacterial strains, demonstrating significant inhibition zones compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.